1-Cyclopentyl-4-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one
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Overview
Description
1-Cyclopentyl-4-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one is a complex organic compound that features a unique combination of cyclopentyl, oxazole, and piperazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one involves multiple steps, each requiring specific reagents and conditions:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the oxazole ring.
Introduction of the Methylsulfanyl Group: This step involves the use of a methylthiolating agent to introduce the methylsulfanyl group onto the phenoxy moiety.
Formation of the Piperazinone Ring: The piperazinone ring is formed through a cyclization reaction involving a diamine and a carbonyl compound.
Final Coupling: The final step involves coupling the cyclopentyl group with the previously synthesized intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the piperazinone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenol moiety is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It may be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: The compound could serve as a probe to study various biochemical pathways and processes.
Industrial Applications: It might be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one would depend on its specific target in biological systems. Generally, such compounds exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular processes. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-4-{1-(2-furylmethyl)-1H-tetrazol-5-ylmethyl}piperazine: This compound shares the cyclopentyl and piperazine moieties but differs in the presence of a tetrazole ring instead of an oxazole ring.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound also features a cyclopentyl group and a piperazine derivative but has a pyrido[2,3-d]pyrimidine core.
Uniqueness
1-Cyclopentyl-4-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-cyclopentyl-4-[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-29-19-9-5-4-8-18(19)27-14-16-12-17(22-28-16)21(26)23-10-11-24(20(25)13-23)15-6-2-3-7-15/h4-5,8-9,12,15H,2-3,6-7,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLDQWWJOJDNAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1OCC2=CC(=NO2)C(=O)N3CCN(C(=O)C3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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